N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide
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Overview
Description
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide is a complex organic compound with a molecular formula of C24H26N2O4S This compound is characterized by the presence of a methoxyphenyl group, a sulfonyl group, and a phenylbutan-2-yl group attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-methoxybenzenesulfonyl chloride: This is achieved by reacting 4-methoxybenzenesulfonic acid with thionyl chloride under reflux conditions.
Formation of N-(4-methoxyphenyl)sulfonyl glycinamide: The 4-methoxybenzenesulfonyl chloride is then reacted with glycinamide in the presence of a base such as triethylamine.
Coupling with phenylbutan-2-ylamine: The final step involves coupling the N-(4-methoxyphenyl)sulfonyl glycinamide with phenylbutan-2-ylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination; concentrated nitric acid for nitration.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:
Inhibiting enzymes: The sulfonyl group can interact with enzyme active sites, leading to inhibition of enzyme activity.
Modulating signaling pathways: The compound can affect signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway.
Binding to receptors: The phenyl groups can interact with cell surface receptors, modulating cellular responses.
Comparison with Similar Compounds
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide can be compared with other similar compounds, such as:
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(4-phenylbutan-2-yl)glycinamide: Similar structure but with a methyl group instead of a phenyl group.
N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide: Lacks the phenylbutan-2-yl group, resulting in different chemical properties and biological activities.
The uniqueness of N2-[(4-methoxyphenyl)sulfonyl]-N~2~-phenyl-N-(4-phenylbutan-2-yl)glycinamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C25H28N2O4S |
---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
2-(N-(4-methoxyphenyl)sulfonylanilino)-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C25H28N2O4S/c1-20(13-14-21-9-5-3-6-10-21)26-25(28)19-27(22-11-7-4-8-12-22)32(29,30)24-17-15-23(31-2)16-18-24/h3-12,15-18,20H,13-14,19H2,1-2H3,(H,26,28) |
InChI Key |
KYNUECJMXXQSED-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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